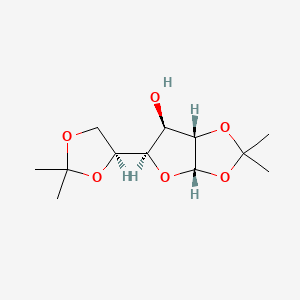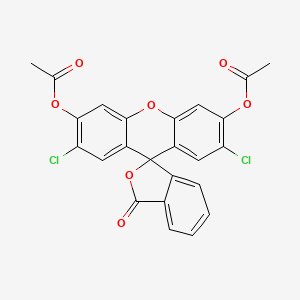
Dichlofluanid
描述
Dichlofluanid (N-dichlorofluoromethylthio-N′, N′-dimethyl-N-phenylsulfamide) is a fungicide used to protect various fruits, vegetables, and ornamental plants from diseases such as apple scab, black spot, leather rot, gray mold, downy mildew, and others caused by the fungi Botrytis, Alternaria, Sclerotinia, and Monilinia .
Molecular Structure Analysis
The molecular formula of Dichlofluanid is C9H11Cl2FN2O2S2. It has an average mass of 333.230 Da and a monoisotopic mass of 331.962311 Da .
Chemical Reactions Analysis
The biocidal activity of Dichlofluanid is based on the ability of the N-S bond to open and react with nucleophilic entities within the cell such as SH groups of enzymes . Further studies are needed to fully understand the chemical reactions involving Dichlofluanid.
Physical And Chemical Properties Analysis
Dichlofluanid is a white to slightly yellow, crystalline solid with a weak characteristic (musty) odor . It has a density of 1.55 g/cm3 and a melting point of 105–106 °C .
科学研究应用
1. Immunotoxicity in Ascidians
- Application Summary : Dichlofluanid has been used as a fungicide in agriculture and has been massively introduced in antifouling paints for boat hulls over the last two decades . It has been found to have significant toxic effects on marine invertebrates, particularly ascidians .
- Methods of Application : The study involved exposing ascidians to sublethal concentrations of Dichlofluanid and observing the effects on their immunocyte lines .
- Results : At a concentration of 0.05 μM (16.65 μg/L), Dichlofluanid induced haemocyte apoptosis and cell shrinkage with a decrease in both motility and phagocytosis . At the lowest concentration (0.01 μM, 3.33 μg/L), inhibition of pivotal enzymatic activities of phagocytes and cytotoxic cells occurred . At the highest concentration (0.1 μM, 33.3 μg/L), Dichlofluanid increased glutathione oxidation, leading to stress conditions .
2. Antifouling Paints
- Application Summary : Dichlofluanid is used as a booster biocide in copper-based antifouling paints . These paints are used to prevent the growth of organisms on submerged structures, such as boat hulls .
- Methods of Application : The study involved analyzing the ecological succession of macrofouling communities on panels coated with antifouling paints containing Dichlofluanid .
- Results : The macrofouling communities on the coated panels were dissimilar to those on the reference uncoated panels in terms of species richness, coverage areas, and biocoenosis structure . Green algae, bryozoans, and barnacles were the most tolerant taxa, while a negative species selection occurred for sponges, serpulids, and ascidians .
3. Eco-Friendly Antifouling Coatings
- Application Summary : Dichlofluanid, in combination with capsaicin, has been incorporated into water-based acrylic coating formulations to develop eco-friendly antifouling systems .
- Methods of Application : The antifouling activity of the resulting coatings was studied by examining the survival behavior of a Gram-negative marine bacterium, Aeromonas Salmonoid ATCC 33658 .
- Results : The combination of 0.75 wt.% capsaicin and 0.75 wt.% dichlofluanid into the same matrix showed an antibacterial performance of up to 99.9% cfu reduction . The association between the two organic biocides created a synergistic effect on the antifouling performance, further resulting in a prolonged activity .
4. Residue Detection in Vegetables
- Application Summary : A method for rapid determination of dichlofluanid residue in vegetables using dispersive solid-phase extraction (dispersive-SPE) sample preparation combined with gas chromatography–mass spectrometry (GC–MS) was developed .
- Methods of Application : Samples were extracted with actone–ethyl acetate (1:1, V/V), and then detected by GC–MS with an external standard method after being purified .
- Results : Dichlofluanid showed a good linearity over the range of 0.02-2.00 mg/L with a correlation coefficient of 0.9994 . The limit of detection was 0.13 μg/kg (S/N = 3) and the limit of quantification was 0.43 µg/kg (S/N = 10) . The recoveries of the dichlofluanid were in the range of 73.3-106.7% .
5. Abiotic Fate in Natural Waters
- Application Summary : Dichlofluanid is used in antifouling paints to prevent the growth of unwanted organisms on ship hulls . There are concerns over its occurrence and fate in natural waters .
- Methods of Application : The study involved analyzing the abiotic fate of Dichlofluanid in natural waters .
- Results : The results of this study are not specified in the source . For detailed results, I recommend referring to the original research paper .
6. Determination of Residues in Fruits
- Application Summary : A method for rapid determination of Dichlofluanid residue in fruits using dispersive solid-phase extraction (dispersive-SPE) sample preparation combined with gas chromatography–mass spectrometry (GC–MS) was developed .
- Methods of Application : Samples were extracted with actone–ethyl acetate (1:1, V/V), and then detected by GC–MS with an external standard method after being purified .
- Results : Dichlofluanid showed a good linearity over the range of 0.02-2.00 mg/L with a correlation coefficient of 0.9994 . The limit of detection was 0.13 μg/kg (S/N = 3) and the limit of quantification was 0.43 µg/kg (S/N = 10) . The recoveries of the Dichlofluanid were in the range of 73.3-106.7% .
安全和危害
属性
IUPAC Name |
N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2FN2O2S2/c1-13(2)18(15,16)14(17-9(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGXGVFSMYFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041851 | |
| Record name | Dichlofluanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Sensitive to light; [Merck Index] Colorless solid; [MSDSonline] | |
| Record name | Dichlofluanid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4763 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; 1.5% IN METHANOL; 7% IN XYLENE, SOL IN ACETONE, In water 1.3 mg/l (20 °C). In dichloromethane >200, toluene 145, xylene 70, methanol 15, isopropanol 10.6, hexane 2.6 (all in g/l, 20 °C). | |
| Record name | DICHLOFLUANID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000011 [mmHg], Vapor pressure = 1X10-6 mm Hg @ 20 °C, 1.57X10-7 mm Hg at 25 °C | |
| Record name | Dichlofluanid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4763 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DICHLOFLUANID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dichlofluanid | |
Color/Form |
WHITE POWDER, White, crystalline powder | |
CAS RN |
1085-98-9 | |
| Record name | Dichlofluanid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlofluanid [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLOFLUANID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlofluanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlofluanid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOFLUANID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76A92XU36Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLOFLUANID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
105-105.6 °C | |
| Record name | DICHLOFLUANID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















